molecular formula C22H23FN6O3 B2846913 2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2380186-26-3

2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B2846913
CAS No.: 2380186-26-3
M. Wt: 438.463
InChI Key: SOUZXUHXQLJVFH-UHFFFAOYSA-N
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Description

This compound features a pyrimidine ring substituted with a fluorine atom and a methoxyphenyl group, a piperazine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-methoxyphenyl and fluorine-substituted intermediates.

    Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

    Pyridazinone Formation: The final step involves the formation of the pyridazinone ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding. Its structure allows for modifications that can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound and its derivatives have potential applications as therapeutic agents. The presence of the pyrimidine and piperazine rings suggests potential activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The fluorine and methoxyphenyl groups enhance its binding affinity to certain enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the pyridazinone moiety may inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-6-(4-methoxyphenyl)furo[2,3-d]pyrimidine
  • 2-Fluoro-6-(4-methoxyphenyl)pyrimidine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups. The presence of both the piperazine and pyridazinone rings, along with the fluorine-substituted pyrimidine, provides a distinct chemical profile that can be exploited for various applications in research and industry.

Properties

IUPAC Name

2-[2-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN6O3/c1-15-3-8-18(30)29(26-15)13-19(31)27-9-11-28(12-10-27)22-20(23)21(24-14-25-22)16-4-6-17(32-2)7-5-16/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUZXUHXQLJVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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